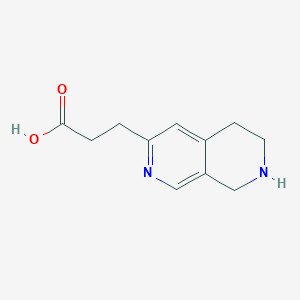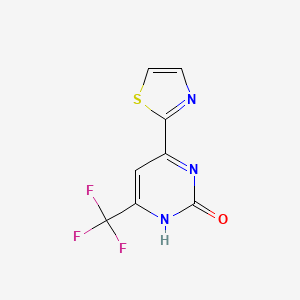![molecular formula C11H13N3O2S B13728592 2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is a chemical compound with the molecular formula C10H11N3O2S It is part of the thienopyrimidine family, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in various substituted thienopyrimidine derivatives.
Applications De Recherche Scientifique
2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Medicine: It is being investigated for its potential antiviral and anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their functional groups and side chains.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological activities.
Uniqueness
2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is unique due to its specific substitution pattern and the presence of the propionic acid group. This structural feature may confer distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives.
Propriétés
Formule moléculaire |
C11H13N3O2S |
|---|---|
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H13N3O2S/c1-3-7-4-8-9(14-6(2)11(15)16)12-5-13-10(8)17-7/h4-6H,3H2,1-2H3,(H,15,16)(H,12,13,14) |
Clé InChI |
HHQJHXPNMNLJNS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(N=CN=C2S1)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)

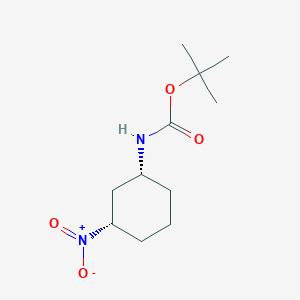

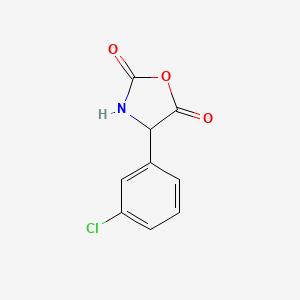
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
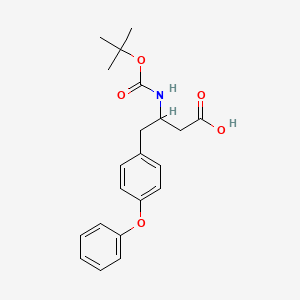
![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
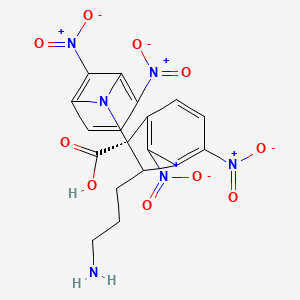
![methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate](/img/structure/B13728595.png)
